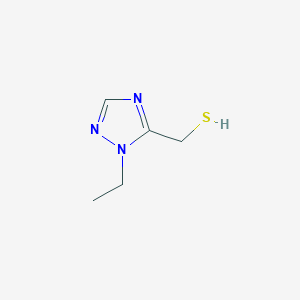![molecular formula C11H20FNO2 B13072494 tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate](/img/structure/B13072494.png)
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate is a chemical compound with the molecular formula C11H20FNO2 and a molecular weight of 217.28 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Méthodes De Préparation
The synthesis of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(fluoromethyl)cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Des Réactions Chimiques
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Applications De Recherche Scientifique
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of biological processes and pathways, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-(fluoromethyl)cyclopentyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl N-[2-(fluoromethyl)cyclohexyl]carbamate: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
tert-Butyl N-[2-(aminomethyl)cyclopentyl]carbamate: This compound has an aminomethyl group instead of a fluoromethyl group.
tert-Butyl N-[3-(fluoromethyl)cyclobutyl]carbamate: This compound has a cyclobutyl ring instead of a cyclopentyl ring.
Propriétés
Formule moléculaire |
C11H20FNO2 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
tert-butyl N-[2-(fluoromethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14) |
Clé InChI |
HETWMBBEKXFVEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCC1CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13072420.png)
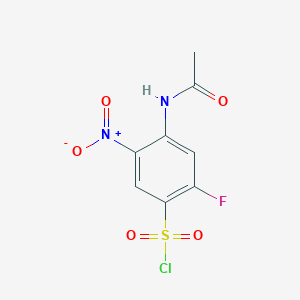
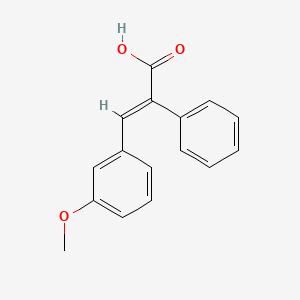
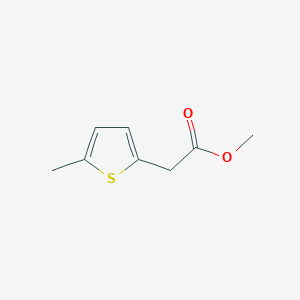
![3-(1,3-Benzothiazol-2-yl)-4-[3-(4-chlorophenoxy)phenyl]but-3-enoic acid](/img/structure/B13072450.png)

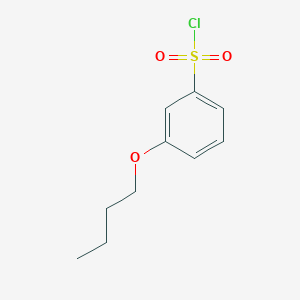
![5-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13072474.png)
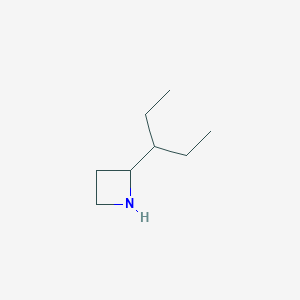

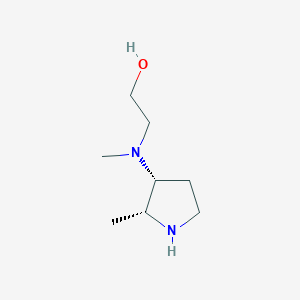
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)

